Cas no 1805970-70-0 (5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol)

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol
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- Inchi: 1S/C8H10F2N2O2/c1-14-7-4(11)2-12-5(3-13)6(7)8(9)10/h2,8,13H,3,11H2,1H3
- InChI Key: ZRQGQPOECWXEFM-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=CN=C1CO)N)OC)F
Computed Properties
- Exact Mass: 204.07103389 g/mol
- Monoisotopic Mass: 204.07103389 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.4
- XLogP3: -0.1
- Molecular Weight: 204.17
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029067778-1g |
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol |
1805970-70-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol
Recent Advances in the Study of 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol (CAS: 1805970-70-0)
The compound 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol (CAS: 1805970-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features including a difluoromethyl group and a methoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.
One of the key areas of research has been the optimization of synthetic routes for 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The method involves a multi-step process starting from commercially available precursors, with a key intermediate being the compound associated with CAS number 1805970-70-0. This advancement is expected to facilitate further pharmacological studies and preclinical evaluations.
In terms of biological activity, recent in vitro studies have demonstrated that 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol exhibits potent inhibitory effects against certain kinase enzymes implicated in inflammatory and oncogenic pathways. Specifically, the compound has shown selective inhibition of JAK3 kinases, which are critical in the signaling pathways of autoimmune diseases. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which highlighted the compound's potential as a lead molecule for developing new immunomodulatory agents.
Further investigations into the pharmacokinetic properties of 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol have revealed favorable absorption and metabolic stability profiles. A recent preclinical study conducted by a leading pharmaceutical research institute reported that the compound demonstrates good oral bioavailability and a half-life conducive to once-daily dosing. These properties, combined with its low toxicity in animal models, position it as a strong candidate for further drug development.
Looking ahead, researchers are exploring the potential of 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol as a versatile building block for the design of new chemical entities. Its unique structural motifs offer opportunities for derivatization, which could lead to the discovery of compounds with enhanced potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to expand the scope of its applications, particularly in the areas of oncology and autoimmune diseases.
In conclusion, the compound 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-methanol (CAS: 1805970-70-0) represents a promising area of research in chemical biology and drug discovery. Recent advancements in its synthesis, biological evaluation, and pharmacokinetic profiling underscore its potential as a therapeutic agent. Continued research and development efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications.
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